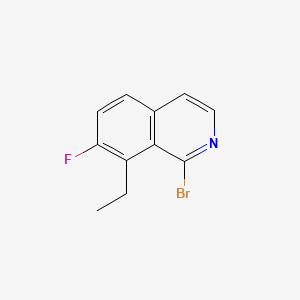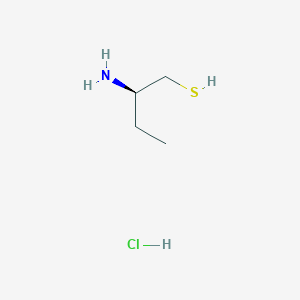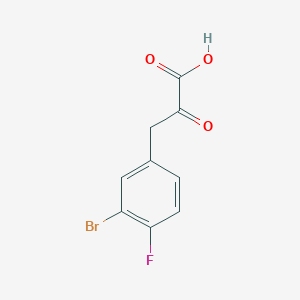
(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is characterized by the presence of an amino group, a hydroxyl group, and a phenoxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3-phenoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-phenoxybenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is used as a building block for the synthesis of various complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine
In medicine, ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The phenoxyphenyl moiety contributes to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-2-(4-phenoxyphenyl)ethan-1-ol: A structural isomer with variations in the position of the phenoxy group.
2-Amino-2-(3-methoxyphenyl)ethan-1-ol: A derivative with a methoxy group instead of a phenoxy group.
Uniqueness
®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomers and structural isomers. Its versatility in various chemical reactions and applications further highlights its significance in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChI-Schlüssel |
VHTXXANHTMMDDV-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CO)N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)



![N-[3-(3-aminopropoxy)propyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13609568.png)


